molecular formula C25H27ClN2O8 B12297702 alpha-Glucametacin

alpha-Glucametacin

Cat. No.: B12297702
M. Wt: 518.9 g/mol
InChI Key: LGAJOMLFGCSBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Alpha-Glucametacin can be synthesized through a series of chemical reactions involving indometacin and glucosamine. The synthetic route typically involves the formation of an amide bond between the carboxyl group of indometacin and the amino group of glucosamine . The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Alpha-Glucametacin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Alpha-Glucametacin has a wide range of scientific research applications, including:

Mechanism of Action

Alpha-Glucametacin exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets and pathways involved include the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis .

Comparison with Similar Compounds

Alpha-Glucametacin is similar to other non-steroidal anti-inflammatory drugs such as indometacin, ibuprofen, and naproxen. it is unique in that it is an amide of indometacin with glucosamine, which may provide additional benefits in terms of reduced gastrointestinal side effects and improved bioavailability . Similar compounds include:

This compound’s unique structure and properties make it a valuable compound for both research and therapeutic applications.

Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAJOMLFGCSBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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